molecular formula C10H18N4O B13644410 2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide

2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide

Cat. No.: B13644410
M. Wt: 210.28 g/mol
InChI Key: DVLDHJIBPVYJLT-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by its unique structure, which includes an ethylamino group, a methyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide typically involves the reaction of 3-methyl-1H-pyrazole with ethylamine and a suitable acylating agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction . The process may involve heating the reaction mixture to reflux temperature to achieve the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino or pyrazolyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Hydrochloric acid, triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(ethylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C10H18N4O/c1-4-12-10(3,9(11)15)7-14-6-5-8(2)13-14/h5-6,12H,4,7H2,1-3H3,(H2,11,15)

InChI Key

DVLDHJIBPVYJLT-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C=CC(=N1)C)C(=O)N

Origin of Product

United States

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